Benzyloxyresorufin

Overview

Description

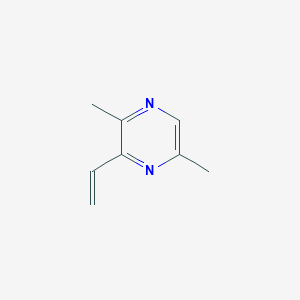

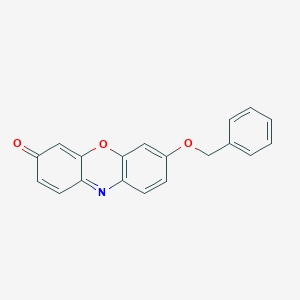

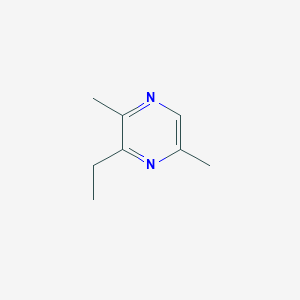

Benzyloxyresorufin is a compound with the molecular formula C19H13NO3 . It is also known by other names such as Resorufin benzyl ether and 7-Benzyloxyresorufin . It is often used as a substrate for cytochrome P450-linked enzymes .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular weight of 303.3 g/mol . The InChI string representation of its structure isInChI=1S/C19H13NO3/c21-14-6-8-16-18 (10-14)23-19-11-15 (7-9-17 (19)20-16)22-12-13-4-2-1-3-5-13/h1-11H,12H2 . The Canonical SMILES representation is C1=CC=C (C=C1)COC2=CC3=C (C=C2)N=C4C=CC (=O)C=C4O3 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.3 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . Its topological polar surface area is 47.9 Ų .Scientific Research Applications

1. Environmental Contamination Indicator

Benzyloxyresorufin has been used to monitor environmental contamination. It's a substrate for cytochrome P450 enzymes, which are highly induced by various environmental contaminants like organochlorine pesticides, polycyclic aromatic hydrocarbons, and polyhalogenated biphenyls. This induction can serve as a valuable diagnostic indicator of pollution presence (Lubet, Guengerich, & Nims, 1990).

2. Cytochrome P450 Activity Study

This compound has been utilized to study the specificities of alkoxyresorufin O-dealkylation, a measure of cytochrome P450 activity in liver microsomes. This research aids in understanding how various P450 forms are involved in metabolizing substances, which is crucial for drug metabolism and potential drug interactions (Burke et al., 1994).

3. Analyzing Cytochrome P450 Inhibition

Studies have examined the inhibitory effects of nitric oxide on cytochrome P450-mediated this compound and ethoxyresorufin O-dealkylase activity. Understanding this inhibition is vital for comprehending the regulatory mechanisms of P450 activity in vivo (Wink et al., 1993).

4. Exploring Effects of Phytochemicals on Enzyme Activity

This compound has been key in exploring how phytochemicals affect alkoxyresorufin O-dealkylase activity, a measure of cytochrome P450 activity. This research helps understand how various natural compounds can influence the enzymatic activity of P450 isoforms, impacting drug metabolism (Teel & Huynh, 1998).

5. Assessing Drug Impact on Cytochrome P450

Research involving this compound has been used to assess the effects of drugs like Telazol on rat hepatic cytochrome P450. This information is crucial for understanding the drug's impact on the liver's ability to metabolize various substances (Wong & Bandiera, 1996).

Safety and Hazards

Benzyloxyresorufin is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Resorufin benzyl ether, also known as Benzyloxyresorufin, primarily targets the cytochrome P450 (CYP)3A4 . This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds .

Mode of Action

Resorufin benzyl ether acts as a fluorometric probe and a substrate for CYP3A4 . It interacts with the enzyme, and upon enzyme cleavage, resorufin is released . This interaction results in changes that can be detected through fluorescence signals .

Biochemical Pathways

The interaction of Resorufin benzyl ether with CYP3A4 is part of the broader cytochrome P450 enzyme system, which is involved in the metabolic oxidation of various chemical compounds . The cleavage of Resorufin benzyl ether by CYP3A4 leads to the release of resorufin, which can be detected due to its fluorescence .

Pharmacokinetics

It is typically used near its apparent km value of 30 µm to screen the inhibition/activation potential of test compounds, predict potential drug-drug interactions, or monitor other cyp450 activities .

Result of Action

The cleavage of Resorufin benzyl ether by CYP3A4 results in the release of resorufin . Resorufin is a fluorophore that exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis . This makes it possible to detect various biological molecules in situ and in real-time .

Action Environment

The action of Resorufin benzyl ether can be influenced by environmental factors. For instance, the fluorescence of resorufin is pH-dependent . Below the pKa (~6.0), the absorption shifts to 480 nm, and both the molar absorptivity and fluorescence quantum yield are markedly lower . Additionally, resorufin is unstable in the presence of thiols such as dithiothreitol (DTT) and 2-mercaptoethanol .

properties

IUPAC Name |

7-phenylmethoxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c21-14-6-8-16-18(10-14)23-19-11-15(7-9-17(19)20-16)22-12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZRYTITWLGTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236553 | |

| Record name | Benzyloxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87687-02-3 | |

| Record name | Benzyloxyresorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyloxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Benzyloxyresorufin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)

![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)

![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)